2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester 2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13798558
InChI: InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)10-8(13(15,16)17)6-5-7-9(10)18/h5-7,18H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C(F)(F)F
Molecular Formula: C13H16BF3O3
Molecular Weight: 288.07 g/mol

2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13798558

Molecular Formula: C13H16BF3O3

Molecular Weight: 288.07 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-trifluoromethylphenylboronic acid pinacol ester -

Specification

Molecular Formula C13H16BF3O3
Molecular Weight 288.07 g/mol
IUPAC Name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol
Standard InChI InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)10-8(13(15,16)17)6-5-7-9(10)18/h5-7,18H,1-4H3
Standard InChI Key LVMCXHBDOGTLJA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C(F)(F)F

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound is systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenol under IUPAC guidelines . Its structure features a phenyl ring with a hydroxyl group at position 4 and a trifluoromethyl group at position 2, protected as a pinacol ester (Figure 1). The boronic acid moiety is stabilized by the pinacol ligand, which prevents undesired hydrolysis during storage and reactions.

Figure 1: Structural representation of 2-hydroxy-6-trifluoromethylphenylboronic acid pinacol ester. The pinacol ester (blue) and trifluoromethyl group (green) are highlighted.

A notable inconsistency arises in literature regarding substituent numbering. While the common name "2-hydroxy-6-trifluoromethyl" suggests substituents at positions 2 and 6, PubChem’s IUPAC designation places them at positions 4 and 2, respectively . This discrepancy likely stems from alternate numbering conventions rather than structural isomers.

Molecular and Spectroscopic Data

  • Molecular Formula: C13H16BF3O3\text{C}_{13}\text{H}_{16}\text{BF}_3\text{O}_3

  • Molecular Weight: 288.07 g/mol

  • CAS Registry Number: 1243143-45-4

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(F)(F)F\text{B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(F)(F)F}

The compound’s stability is attributed to the electron-withdrawing trifluoromethyl group, which reduces electron density at the boron center, mitigating unwanted side reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Preparation of the Boronic Acid: 2-Hydroxy-6-trifluoromethylphenylboronic acid is synthesized via directed ortho-metalation of trifluoromethylphenol derivatives, followed by borylation with trimethyl borate.

  • Pinacol Ester Formation: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, typically using azeotropic removal of water to drive the reaction to completion.

Reaction Scheme:

B(OH)2-Ar-OH+PinacolBase, ToluenePinacol-B-Ar-OH+2H2O\text{B(OH)}_2\text{-Ar-OH} + \text{Pinacol} \xrightarrow{\text{Base, Toluene}} \text{Pinacol-B-Ar-OH} + 2\text{H}_2\text{O}

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Key parameters include:

  • Temperature: 60–80°C

  • Solvent: Toluene or tetrahydrofuran

  • Catalyst: Anhydrous magnesium sulfate as a desiccant

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is a cornerstone in Suzuki-Miyaura reactions, enabling the formation of biaryl structures essential in pharmaceuticals and materials science. Its reactivity profile includes:

  • Catalyst Systems: Pd(PPh3_3)4_4 or PdCl2_2(dppf) with bases like K2_2CO3_3.

  • Solvent Compatibility: Toluene, ethanol, and water mixtures.

Example Reaction:

Pinacol-B-Ar-OH+Ar’-XPd catalystAr-Ar’+Byproducts\text{Pinacol-B-Ar-OH} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Hydrolysis and Functional Group Interconversion

Under acidic conditions (e.g., HCl), the pinacol ester hydrolyzes to regenerate the boronic acid, facilitating further functionalization:

Pinacol-B-Ar-OH+H3O+B(OH)2-Ar-OH+Pinacol\text{Pinacol-B-Ar-OH} + \text{H}_3\text{O}^+ \rightarrow \text{B(OH)}_2\text{-Ar-OH} + \text{Pinacol}

Comparative Analysis with Related Boronic Esters

The trifluoromethyl group distinguishes this compound from analogous boronic esters. Key comparisons include:

Compound NameMolecular FormulaKey FeaturesReactivity in Suzuki Coupling
Phenylboronic acid pinacol esterC12H17BO2\text{C}_{12}\text{H}_{17}\text{BO}_2Lacks electron-withdrawing groupsModerate
4-Methoxyphenylboronic acid esterC13H19BO3\text{C}_{13}\text{H}_{19}\text{BO}_3Electron-donating methoxy groupHigh
2-Hydroxy-6-trifluoromethylC13H16BF3O3\text{C}_{13}\text{H}_{16}\text{BF}_3\text{O}_3Electron-withdrawing CF3_3, enhanced stabilityVery High

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, its biological potential remains underexplored. Preliminary studies suggest boronic acids as protease inhibitors, but rigorous pharmacological data are lacking. Additionally, the positional ambiguity in nomenclature warrants resolution through crystallographic studies.

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